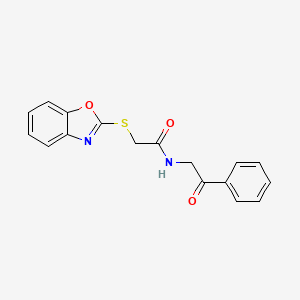
2-(1,3-benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoxazole, a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. The synthesis of this compound involves the reaction of 2-mercaptobenzoxazole with N-(2-oxo-2-phenylethyl)acetamide.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The chemical compound 2-(1,3-Benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide has been explored for its potential in synthesizing novel derivatives with significant antimicrobial activity. A study by Fahim and Ismael (2019) focused on the synthesis of novel sulphonamide derivatives, including compounds with structures related to 2-(1,3-benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide. These compounds showed good antimicrobial activity, with specific derivatives exhibiting high activity against various strains. The study highlighted the potential of these compounds in developing new antimicrobial agents, underpinned by computational calculations that provided insights into their reactivity and mechanism of action (Fahim & Ismael, 2019).
Antitumor Activity and Molecular Docking Study
Research by Al-Suwaidan et al. (2016) explored the antitumor potential of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally similar to 2-(1,3-Benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide. This study demonstrated broad-spectrum antitumor activity in vitro, indicating the promise of these compounds in cancer therapy. Molecular docking studies were conducted to understand their mechanism of action, particularly through inhibition of specific kinases involved in tumor growth (Al-Suwaidan et al., 2016).
Evaluation of Anticancer Activity
Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing structures akin to 2-(1,3-benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide, and evaluated their antitumor activity. The study highlighted compounds with considerable anticancer activity against selected cancer cell lines, underscoring the therapeutic potential of these derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).
Synthesis, Structure, and Biological Activities
Another study conducted by Liu et al. (2005) focused on the synthesis of novel triazole compounds containing thioamide groups, related to the chemical structure of interest. These compounds exhibited antifungal and plant growth regulating activities, indicating their potential in agriculture and antifungal drug development (Liu et al., 2005).
Theoretical Investigation and Computational Studies
Fahim and Ismael (2021) also carried out a theoretical investigation of some antimalarial sulfonamides, aiming to utilize computational calculations and molecular docking studies for identifying potential COVID-19 drugs. This research underscores the versatility of compounds related to 2-(1,3-Benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide in addressing current global health challenges, including malaria and COVID-19 (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenacylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-14(12-6-2-1-3-7-12)10-18-16(21)11-23-17-19-13-8-4-5-9-15(13)22-17/h1-9H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYBPWVNBQIZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzooxazol-2-ylsulfanyl)-N-(2-oxo-2-phenyl-ethyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)
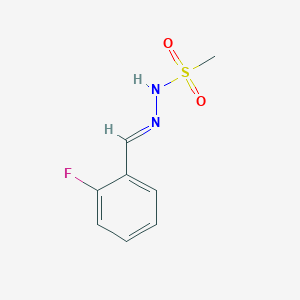
![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)
![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

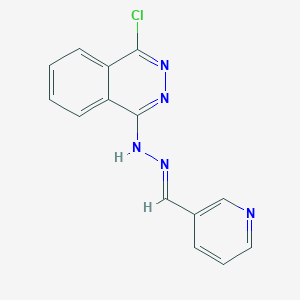
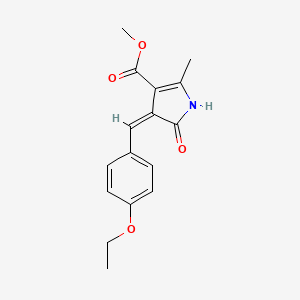
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)
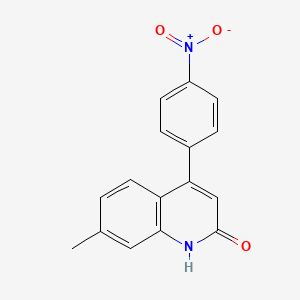
![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)